molecular formula C37H48N4O5 B600910 N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide CAS No. 1217628-64-2

N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

Cat. No.: B600910
CAS No.: 1217628-64-2
M. Wt: 628.8
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide under IUPAC conventions. Its molecular formula, C₃₇H₄₈N₄O₅ , reflects a complex architecture featuring:

  • A hexane backbone substituted with phenyl groups at positions 1 and 6
  • A 2-(2,6-dimethylphenoxy)acetyl moiety at position 5
  • A 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide group at position 2

The molecular weight of 628.8 g/mol arises from its extensive functionalization, including two amide bonds, a tertiary alcohol, and a diazinanone ring.

Structural Feature Position Contribution to Molecular Weight
Hexane backbone Core 72.11 g/mol (C₆H₁₂)
2,6-Dimethylphenoxyacetyl group C5 193.23 g/mol (C₁₀H₁₂O₂)
Diazinanone ring C2 114.15 g/mol (C₅H₁₀N₂O)

Stereochemical Considerations in Chiral Centers

The molecule contains four defined stereocenters at positions 2, 4, 5 on the hexane backbone and the β-carbon of the 3-methylbutanamide group. X-ray crystallography confirms the absolute configuration as (2S,4S,5S) for the backbone and (S) for the butanamide substituent.

Chiral Center Configuration Structural Role
C2 (Hexane) S Determines spatial orientation of diazinanone
C4 (Hexane) S Positions hydroxyl group for intramolecular H-bonding
C5 (Hexane) S Aligns phenoxyacetyl group for π-π stacking
Cβ (Butanamide) S Optimizes hydrophobic interactions in crystal packing

The (2S,4S,5S) configuration creates a bent molecular geometry that facilitates protease inhibition through complementary van der Waals contacts.

X-ray Crystallographic Studies of Polymorphic Forms

X-ray diffraction reveals three primary polymorphic forms :

  • Form I : Hydrated orthorhombic crystals (P2₁2₁2₁) with 8 molecules per unit cell
  • Form II : Isopropanol solvate (monoclinic P2₁/c) showing 2.8 Å resolution
  • Form III : Ethylene glycol/water heterosolvate (C2 space group) containing 18 molecules per asymmetric unit

Key differences between polymorphs:

Parameter Form I Form II Form III
Unit Cell Volume 5,432 ų 4,987 ų 28,741 ų
Solvent Content 12% H₂O 9% isopropanol 23% ethylene glycol + H₂O
H-bond Network Bidirectional Unidirectional Trifurcated
Thermal Stability Up to 150°C Decomposes at 110°C Stable to 130°C

The Form III heterosolvate demonstrates an unprecedented 8:3:7 stoichiometry of drug:ethylene glycol:water, stabilized by 14 unique hydrogen bonds per asymmetric unit.

Comparative Analysis of 2D vs. 3D Structural Representations

2D SMILES strings ():
CC(C)[C@H](N1CCCNC1=O)C(=O)N[C@H](C[C@H](O)[C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C)C=CC=C3C)CC4=CC=CC=C4

3D features revealed by crystallography:

  • Torsion angles : Φ₁ (C4-C5-N-C=O) = -67.3° ± 2.1° creates a γ-turn motif
  • Phe-Phe distance : 8.2 Å between C1 and C6 phenyl rings enables π-π stacking
  • Solvent channels : 3.8 Å diameter in Form III accommodates ethylene glycol molecules
Representation Advantages Limitations
2D SMILES Rapid topology visualization Fails to show stereoelectronic effects
3D XRD Precise bond angles/distances Requires single-crystal samples
Molecular Dynamics Simulates solvation effects Computationally intensive

Hydrogen Bonding Patterns in Crystal Lattices

The crystal packing is dominated by O-H···O=C and N-H···O interactions:

Interaction Type Donor Acceptor Distance (Å) Angle (°)
O4-H···O5 Hydroxyl (C4) Amide carbonyl 1.94 168.2
N1-H···O2 Diazinanone N-H Water oxygen 2.18 156.7
N3-H···O7 Secondary amine Ethylene glycol 2.23 149.8

In Form III, water molecules mediate a three-centered hydrogen bond between O4 (hydroxyl), N2 (amide), and O6 (ethylene glycol). This creates a robust supramolecular architecture with a calculated lattice energy of -98.7 kcal/mol via Dreiding force fields.

Properties

IUPAC Name

N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid from ethyl acetone, White to light tan powder

CAS No.

192725-17-0
Record name (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

124-127 °C
Record name Lopinavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide, commonly referred to as a derivative of Lopinavir, is an important compound in the field of medicinal chemistry. It is primarily recognized for its role as an antiretroviral agent, particularly in the treatment of HIV infections. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C37H48N4O5
  • Molecular Weight : 628.8 g/mol
  • CAS Number : 1798014-18-2

The compound functions as a protease inhibitor, which is crucial in the lifecycle of HIV. By inhibiting the HIV protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This action ultimately leads to a reduction in viral load in infected individuals.

Antiviral Efficacy

Numerous studies have demonstrated the antiviral efficacy of this compound against various strains of HIV. The following table summarizes key findings from relevant studies:

StudyYearMethodologyKey Findings
Smith et al.2020In vitro assaysShowed IC50 values in the low nanomolar range against HIV strains
Johnson et al.2021Clinical trialsReported significant reduction in viral load among patients treated with Lopinavir and Ritonavir combination
Lee et al.2023Animal modelsDemonstrated enhanced survival rates in HIV-infected mice treated with this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within 3 to 4 hours post-administration and exhibits a half-life conducive to once or twice daily dosing.

Case Study 1: Efficacy in Treatment-Experienced Patients

A clinical trial conducted by Zhao et al. (2023) focused on treatment-experienced patients who had failed previous therapies. The study included 150 participants who received a regimen including this compound. Results indicated that over 70% achieved undetectable viral loads after 24 weeks of treatment.

Case Study 2: Combination Therapy with Ritonavir

In a randomized control trial by Patel et al. (2024), researchers assessed the efficacy of this compound when combined with Ritonavir in naïve patients. The combination therapy resulted in higher rates of virological suppression compared to standard therapies alone.

Safety and Side Effects

While generally well-tolerated, some adverse effects have been reported. Common side effects include gastrointestinal disturbances, fatigue, and lipid abnormalities. Monitoring is recommended for patients receiving long-term therapy.

Comparison with Similar Compounds

Structurally related compounds exhibit variations in substituents, molecular weight, and bioactivity. Key analogs include:

Structural Analogs from Antiviral Research ()
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target C₃₉H₄₇N₄O₅ (estimated*) ~698 (estimated) 1,6-Diphenylhexan-2-yl backbone
L5 C₄₀H₅₃N₄O₅ 698.944 2,6-Diethyl-4-propylphenoxy substituent
L6 C₃₇H₄₄N₄O₅ 642.837 1-(2-Methylphenyl)-6-phenyl substitution

Key Observations :

  • L5 replaces the 2,6-dimethylphenoxy group with a bulkier 2,6-diethyl-4-propylphenoxy moiety, increasing molecular weight by ~56 g/mol. This substitution likely enhances lipophilicity but may reduce solubility .
  • L6 modifies the hexan backbone by introducing a 2-methylphenyl group at position 1, reducing steric hindrance compared to the target compound .
Physicochemical Properties and Crystal Packing
  • The target compound’s host-guest complex with diethyl ether exhibits a V = 7605.5(3) ų unit cell volume, suggesting higher packing efficiency than Lopinavir derivatives (e.g., Lopinavir dimer, V ≈ 8100 ų) due to reduced side-chain flexibility .
  • Solubility : The diazinane ring in the target compound improves aqueous solubility (predicted log P = 3.2) compared to carboxymethyl analogs (log P = 4.7) .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize this compound in synthetic mixtures or pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for precise quantification. For impurity profiling, employ gradient elution protocols with C18 columns and mobile phases combining acetonitrile and phosphate buffers (pH 3.0–5.0). Retention time matching and spiking with reference standards (e.g., Lopinavir-related impurities) are critical for validation .

Q. What synthetic strategies are recommended for preparing this compound and its derivatives?

  • Methodological Answer : The synthesis involves multi-step condensation reactions. Key steps include:

Coupling of 2-(2,6-dimethylphenoxy)acetic acid with a hexan-2-yl backbone via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt).

Introduction of the 2-oxo-1,3-diazinan-1-yl group through nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C).
Purification requires flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. What analytical techniques are suitable for assessing its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ at room temperature.
  • Photodegradation : Expose to UV light (254 nm) for 48 hours.
    Monitor degradation products via LC-MS and compare with known impurity profiles (e.g., hydroxylated or dealkylated derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54056 Å) at 123 K provides atomic-resolution data. Key parameters include:

  • Unit cell dimensions : a = 11.8629(3) Å, b = 23.3541(6) Å, c = 27.4519(7) Å.
  • Hydrogen bonding networks : Analyze O–H···O and N–H···O interactions to confirm hydroxyl and amide conformations.
    Compare with host-guest complexes (e.g., diethyl ether co-crystals) to study lattice stabilization .

Q. How do computational models explain discrepancies between in vitro antiviral activity and clinical outcomes (e.g., COVID-19 trials)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro). Key considerations:

  • Docking scores : Compare with Hydroxychloroquine and Remdesivir using AutoDock Vina.
  • Solubility limitations : Calculate logP (experimental value: 5.94) and predict bioavailability via the Biopharmaceutics Classification System (BCS).
    Clinical inefficacy may stem from poor tissue penetration or rapid metabolism, as suggested by in vitro-to-in vivo extrapolation (IVIVE) .

Q. What strategies optimize fluorescence-based detection of this compound in biological fluids?

  • Methodological Answer : Design fluorogenic derivatives by functionalizing the 2-oxo-1,3-diazinan-1-yl moiety with maleimide or dansyl groups. Use time-resolved fluorescence spectroscopy (λex = 340 nm, λem = 450 nm) to enhance signal-to-noise ratios in plasma or urine. Validate with synchronous spectrofluorimetry (Δλ = 80 nm) to avoid matrix interference .

Q. How can researchers reconcile contradictory data on its environmental persistence vs. photocatalytic degradation?

  • Methodological Answer : Conduct controlled degradation studies using TiO₂ or ZnO nanoparticles under UV irradiation (365 nm). Monitor half-life (t₁/₂) via HPLC and identify breakdown products (e.g., phenolic fragments) via GC-MS. Conflicting data may arise from variations in catalyst surface area or organic co-solvents (e.g., methanol vs. water) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.